N-[4-(benzyloxy)phenyl]-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[4-(benzyloxy)phenyl]-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is known for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a CDK2 inhibitor, which is important in cell cycle regulation.
Medicine: Investigated for its anticancer properties due to its ability to inhibit CDK2.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2. CDK2 is a key enzyme involved in the regulation of the cell cycle. By inhibiting CDK2, N-[4-(benzyloxy)phenyl]-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can induce cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity.
Uniqueness
N-[4-(benzyloxy)phenyl]-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its potency and selectivity as a CDK2 inhibitor. This makes it a valuable compound for further research and development in cancer therapy .
Properties
Molecular Formula |
C25H20ClN5O |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(4-phenylmethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H20ClN5O/c1-17-7-8-19(26)13-23(17)31-25-22(14-29-31)24(27-16-28-25)30-20-9-11-21(12-10-20)32-15-18-5-3-2-4-6-18/h2-14,16H,15H2,1H3,(H,27,28,30) |
InChI Key |
CLQNCKFVBRGBDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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